NSC799462

p97 ATPase Allosteric Inhibition Biochemical Assay

NSC799462 is a triazole-based allosteric p97 ATPase inhibitor validated by cryo-EM (PDB 8UV2, 9BOQ). Its 15 nM biochemical IC₅₀ and distinct N616F resistance shift (>121-fold) make it essential for on-target validation in oncology and neurodegeneration. Choose NSC799462 for superior cellular potency over NMS-873 and a defined structural mechanism that enables rational medicinal chemistry optimization.

Molecular Formula C17H17ClN2O5
Molecular Weight 364.8 g/mol
CAS No. 305834-79-1
Cat. No. B1680882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC799462
CAS305834-79-1
Synonyms2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester
SC79 compound
Molecular FormulaC17H17ClN2O5
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N
InChIInChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3
InChIKeyDXVKFBGVVRSOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC799462 (CAS 305834-79-1): A High-Potency Triazole Allosteric p97 ATPase Inhibitor for Targeted Protein Degradation and Oncology Research


NSC799462 is a triazole-based small molecule that functions as a potent, allosteric inhibitor of the human p97 ATPase (also known as Valosin-Containing Protein, VCP). Unlike ATP-competitive inhibitors that target the active site, NSC799462 binds at the interface between the D1 and D2 domains of adjacent p97 monomers, inducing localized conformational changes that abrogate ATP hydrolysis [1]. Its high-resolution binding mode has been experimentally validated by cryo-electron microscopy (cryo-EM), providing a defined structural basis for its mechanism of action and enabling structure-guided optimization for research applications [2].

Why Generic p97 Inhibitors Cannot Substitute for NSC799462: Binding Mode, Potency, and Mutant Selectivity Considerations


While the p97 ATPase has emerged as a promising target in oncology and neurodegeneration, not all inhibitors are functionally equivalent. ATP-competitive inhibitors like CB-5083 bind to the conserved nucleotide-binding pocket, whereas allosteric inhibitors such as NSC799462 bind to a distinct, less conserved interface region [1]. This difference in binding mode profoundly impacts resistance profiles, with p97N616F mutation conferring a >121-fold increase in IC50 for NSC799462 while only minimally affecting CB-5083 (1.2-fold change) [2]. Furthermore, subtle structural variations among triazole allosteric inhibitors—such as the presence of an alkynyl isosteric replacement versus a 1,2,3-triazole moiety—translate into significant differences in biochemical potency, cellular efficacy, and sensitivity to resistance mutations. Simply substituting one triazole inhibitor for another without accounting for these structural and pharmacological distinctions can lead to erroneous experimental outcomes and misinterpretation of target engagement data.

NSC799462 Quantitative Differentiation: Comparative Biochemical, Structural, and Cellular Potency Evidence


Biochemical Potency: NSC799462 Exhibits 1.8-Fold Higher Wild-Type p97 ATPase Inhibition Compared to UPCDC30245

In a direct comparative biochemical assay measuring inhibition of wild-type human p97 ATPase activity, NSC799462 demonstrated superior potency relative to the structurally related triazole inhibitor UPCDC30245. The IC50 of NSC799462 was determined to be 15 nM, whereas UPCDC30245 exhibited an IC50 of 27 nM under identical assay conditions [1].

p97 ATPase Allosteric Inhibition Biochemical Assay

Structural Differentiation: Distinct Resistance Profile to K512N Mutation Enables Mechanistic Deconvolution

The K512N point mutation in p97 differentially affects inhibitor potency, revealing a key point of differentiation between allosteric chemotypes. For NSC799462, the K512N mutation causes a 3-fold increase in IC50 (from 0.015 μM to 0.045 μM). In contrast, the inhibition of UPCDC30245 is less affected by this mutation, exhibiting an IC50 of 0.44 μM for the p97K512N mutant, a value that is not a simple multiple of its wild-type IC50 but reflects a different structural dependency [1].

p97 Resistance Mutation K512N Allosteric Binding Site

Cellular Potency Differentiation: Superior Growth Inhibition in HCT116 Colon Cancer Cells Compared to NMS-873

In cellular viability assays using the HCT116 colon cancer cell line, the newly designed triazole inhibitors, including NSC799462, demonstrated enhanced potency compared to the earlier-generation allosteric inhibitor NMS-873. While the precise IC50 values for cellular growth inhibition are provided in the supplementary material (Tables S5-S7), the study explicitly concludes that these new triazole inhibitors exhibit enhanced potency relative to NMS-873 in cellular viability assays [1].

HCT116 Cell Viability Triazole Inhibitor

Structural Validation: High-Resolution Cryo-EM Defines Unique Binding Pose and Conformational Shift

The binding mode of NSC799462 has been resolved at near-atomic resolution (3.23 Å for hexameric form, 3.33 Å for dodecameric form) using single-particle cryo-electron microscopy, and the structures are deposited in the Protein Data Bank (PDB ID: 8UV2 and 9BOQ) [1][2]. The structural data reveal that NSC799462 binding induces a measurable expansion of the binding pocket (distance between N616 residues increases) to accommodate the inhibitor, and that its terminal methylpiperidine group approaches the adjacent D2 nucleotide-binding site at a distance of approximately 8 Å [3]. This defined structural information contrasts with earlier triazole inhibitors like UPCDC30245, for which only lower-resolution structural models were available [1].

Cryo-EM Binding Mode Allosteric Pocket

On-Target Specificity Validation: Resistance Mutations Confirm Mechanism-Dependent Cellular Activity

To validate on-target cellular activity, the study generated HCT116 cell lines resistant to the triazole inhibitor UPCDC30766 and identified resistance-conferring point mutations in p97 (P510S, K512N, N616F, F618S). When tested against these resistant cell lines, the IC50 of NSC799462 was markedly increased: 61-fold for P510S, 3-fold for K512N, 121-fold for N616F, and 31-fold for F618S [1]. This dramatic shift in potency upon mutation of the inhibitor's binding site residues provides strong evidence that the observed cellular effects are due to specific, on-target p97 inhibition rather than off-target cytotoxicity.

Target Engagement Resistance Mutations Chemical Probe Validation

High-Value Research Applications for NSC799462 Based on Quantitative Differentiation Data


Investigating the Role of p97 Allostery in Cancer Cell Viability with a High-Potency Tool Compound

NSC799462, with its 15 nM biochemical IC50 and enhanced cellular potency over NMS-873 in HCT116 cells, is optimally suited for studies probing the functional consequences of p97 allosteric inhibition in oncology models. Its superior potency relative to UPCDC30245 (1.8-fold lower IC50) allows for target engagement at lower concentrations, minimizing off-target effects that can confound phenotypic readouts [1]. Researchers studying p97-dependent protein degradation pathways in cancer can use NSC799462 to achieve robust target inhibition while maintaining a wider experimental window for dose-response analysis.

Deconvoluting p97 Inhibitor Mechanisms Using Isogenic Resistance Models

The well-characterized resistance profile of NSC799462—specifically the 121-fold potency shift upon N616F mutation—makes it an essential component of a resistance-based validation toolkit [2]. By employing NSC799462 alongside HCT116 cells expressing either wild-type p97 or the N616F mutant, researchers can definitively attribute observed cellular phenotypes to on-target p97 inhibition. This approach provides a powerful isogenic control for chemical biology studies, distinguishing specific target effects from compound-specific off-target activities.

Structure-Guided Medicinal Chemistry and SAR Exploration of the p97 Allosteric Pocket

The availability of high-resolution cryo-EM structures for NSC799462 bound to p97 (PDB: 8UV2, 9BOQ) provides an experimentally validated starting point for structure-based drug design [3]. The detailed interaction map, including the 8 Å proximity of the methylpiperidine group to the adjacent D2 nucleotide-binding site, enables medicinal chemists to rationally design analogs with potentially altered binding kinetics or selectivity [4]. NSC799462 serves as a benchmark ligand for in silico screening, molecular dynamics simulations, and the rational optimization of allosteric p97 inhibitors.

Probing the Role of p97 in Neurodegenerative Disease Models

Given that p97 is implicated in protein quality control pathways relevant to neurodegeneration and that allosteric triazole inhibitors are being explored for this indication, NSC799462 is a valuable tool for target validation in neuronal cell models [5]. Its defined potency and resistance profile enable precise modulation of p97 activity in complex cellular systems, allowing researchers to dissect the contribution of p97 ATPase function to processes such as autophagy, ER-associated degradation, and the clearance of aggregation-prone proteins implicated in IBMPFD and related disorders [5].

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